Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
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Overview
Description
Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is a vital component used in biomedicine . It is widely employed as a detergent and aids in the isolation and manipulation of proteins and biomolecules for research purposes . Its unique properties make it an effective tool in drug discovery, particularly in studying membrane proteins and glycoprotein structures .
Molecular Structure Analysis
The molecular formula of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is C16H31NO6 . The IUPAC name is N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide . The InChI key is JXLKQDFJNOXCNT-IBEHDNSVSA-N .Scientific Research Applications
Detergent in Protein Research
Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is widely employed as a detergent . It aids in the isolation and manipulation of proteins and biomolecules for research purposes .
Drug Discovery
Its unique properties make it an effective tool in drug discovery . It is particularly useful in studying membrane proteins and glycoprotein structures .
Enhancement of O-GlcNAcylation
This compound has been used in research to enhance O-GlcNAcylation on mitochondrial proteins . This nutrient-driven post-translational modification is known as a metabolic sensor that links metabolism to cellular function .
Neuroprotection
The compound has been shown to improve neuronal tolerance to ischemia . This is achieved by elevating levels of protein O-GlcNAc .
Mitochondrial Homeostasis
Research has shown that Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside can contribute to mitochondrial network homeostasis . This is mediated by O-GlcNAcylation in the compound’s neuroprotection in primary cortical neurons under ischemic-like conditions .
Cellular Bioenergetics
The compound has been shown to improve mitochondrial homeostasis and bioenergy . This is particularly beneficial under oxygen glucose deprivation and reoxygenation stress .
Future Directions
properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14+,15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKQDFJNOXCNT-IBEHDNSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224145 |
Source
|
Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside | |
CAS RN |
383417-49-0 |
Source
|
Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383417-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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